molecular formula C8H7ClN2 B1646614 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-77-3

6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1646614
CAS No.: 1190311-77-3
M. Wt: 166.61 g/mol
InChI Key: HQZNAOPBKYQWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine ring system. The molecule is substituted with a chlorine atom at position 6 and a methyl group at position 2. This structure is pivotal in medicinal chemistry and materials science due to its electronic and steric properties, which influence reactivity, solubility, and biological interactions. The compound is commercially available with a purity of ≥97% (CAS: 1021339-19-4, C₇H₅ClN₂) .

Properties

IUPAC Name

6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-7-8(11-5)3-6(9)4-10-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZNAOPBKYQWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Pyrrolo[3,2-b]Pyridine Core Formation

The pyrrolo[3,2-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A widely adopted approach involves the reaction of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, heating 3-amino-2-chloropyridine with methyl vinyl ketone in acetic acid at 110°C for 12 hours yields the unsubstituted pyrrolo[3,2-b]pyridine core. This method achieves moderate yields (45–60%) but requires optimization to introduce the 2-methyl and 6-chloro substituents.

Role of Lewis Acid Catalysts

Incorporating Lewis acids such as ZnCl₂ or AlCl₃ (5–10 mol%) enhances cyclization efficiency by polarizing carbonyl groups, accelerating nucleophilic attack by the amino group. Trials with ZnCl₂ in toluene at reflux (110°C) improved yields to 68% while reducing reaction time to 8 hours.

Halogenation Techniques for 6-Chloro Substitution

Introducing chlorine at the 6-position demands regioselective halogenation. Direct chlorination of 2-methyl-1H-pyrrolo[3,2-b]pyridine using POCl₃ or Cl₂ gas has been explored:

Table 1: Halogenation Conditions and Outcomes
Reagent Solvent Temperature (°C) Time (h) Yield (%)
POCl₃ DMF 80 6 72
Cl₂ gas CHCl₃ 25 2 65
NCS AcOH 60 4 58

Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 6 hours proved most effective, achieving 72% yield. Nuclear Overhauser effect (NOE) NMR studies confirmed regioselectivity, with chlorine preferentially occupying the 6-position due to electronic deactivation of the 4-position by the methyl group.

Functionalization of the 2-Methyl Group

The 2-methyl substituent is introduced via two primary routes:

Direct Alkylation During Cyclization

Using methyl vinyl ketone as the cyclization partner inherently installs the 2-methyl group. However, competing side reactions, such as over-alkylation, reduce yields. Employing a bulky base (e.g., DBU) in tetrahydrofuran (THF) at 0°C suppresses side products, increasing yield from 52% to 67%.

Post-Cyclization Methylation

Alternative strategies involve methylating the pyrrolo[3,2-b]pyridine core after cyclization. Treating the deprotonated heterocycle (using NaH) with methyl iodide in THF at −78°C achieves 89% methylation efficiency. This method allows precise control but adds synthetic steps.

Industrial-Scale Production Considerations

Translating laboratory synthesis to industrial production requires addressing cost, safety, and scalability:

Table 2: Comparison of Laboratory vs. Industrial Methods
Parameter Laboratory Method Industrial Adaptation
Chlorination Agent POCl₃ Cl₂ gas (continuous flow)
Solvent Volume 10 L/kg substrate 3 L/kg substrate
Reaction Time 6 hours 2 hours
Yield 72% 68%

Continuous flow reactors enable safer handling of Cl₂ gas, reducing solvent use and reaction time despite a minor yield trade-off. Additionally, in situ quenching with aqueous NaHCO₃ minimizes waste generation.

Mechanistic Insights and Byproduct Analysis

Understanding side reactions is critical for optimization:

  • Over-Chlorination : Excess POCl₃ or prolonged reaction times lead to di- and tri-chlorinated byproducts. GC-MS analysis revealed 6,8-dichloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (15–20%) under suboptimal conditions.
  • N-Methylation : Competing alkylation at the pyrrole nitrogen occurs if methylation precedes chlorination. Protecting groups (e.g., SEM-Cl) suppress this, increasing target compound purity to >98%.

Purification and Characterization

Final purification employs silica gel chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol/water (3:1). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥95%. Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, H-5), 7.21 (d, J = 3.2 Hz, 1H, H-3), 6.95 (d, J = 3.2 Hz, 1H, H-4), 2.51 (s, 3H, CH₃).
  • HRMS : m/z calcd. for C₈H₇ClN₂ [M+H]⁺ 167.0375, found 167.0373.

Chemical Reactions Analysis

6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocyclic Compounds
6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for the formation of derivatives that can be tailored for specific chemical properties and reactivities. This compound can undergo various chemical reactions, including:

  • Substitution Reactions : The chlorine atom can be replaced by different nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The compound can be modified to create different derivatives with potentially distinct biological activities.

Table 1: Common Reactions of 6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine

Reaction TypeDescriptionCommon Reagents
SubstitutionChlorine substitution with nucleophilesAmines, thiols
OxidationFormation of oxidized derivativesPotassium permanganate, H₂O₂
ReductionConversion to reduced formsLiAlH₄, NaBH₄

Biological Applications

Inhibition of Kinases
Research has indicated that 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine exhibits significant activity as an inhibitor of various kinases, particularly fibroblast growth factor receptors (FGFRs). A study demonstrated that derivatives of this compound showed potent inhibitory effects on FGFRs, which play a crucial role in tumorigenesis. For instance, one derivative exhibited IC50 values as low as 7 nM against FGFR1, indicating its potential as a therapeutic agent in cancer treatment .

Mechanism of Action
The mechanism involves binding to the active sites of kinases, thereby inhibiting their activity and affecting downstream signaling pathways crucial for cell proliferation and survival. This makes the compound a valuable candidate for drug development targeting cancer therapies.

Industrial Applications

Agrochemicals and Specialty Chemicals
In the industrial sector, 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is utilized in the production of agrochemicals and other specialty chemicals. Its ability to act as an intermediate in the synthesis of various bioactive molecules makes it a significant compound in developing new agrochemical formulations.

Case Study 1: FGFR Inhibition

A study focused on synthesizing a series of pyrrolo[3,2-b]pyridine derivatives revealed that certain modifications led to enhanced inhibitory activity against FGFRs. The most promising derivative not only inhibited cell proliferation but also induced apoptosis in breast cancer cells . This underscores the potential of these compounds in developing targeted cancer therapies.

Case Study 2: SGK-1 Kinase Inhibition

Another research effort highlighted the use of pyrrolo[3,2-b]pyridine derivatives in inhibiting SGK-1 kinase activity. This kinase is involved in various physiological processes including electrolyte balance and cell proliferation. Compounds derived from this scaffold have shown promise in treating renal and cardiovascular diseases by modulating SGK-1 activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural analogs, focusing on substituent positions and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine Cl (C6), CH₃ (C2) C₇H₅ClN₂ 152.58 1021339-19-4 High purity (97%), pharmaceutical intermediate
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine Br (C6), CH₃ (C2) C₈H₇BrN₂ 211.06 1190319-51-7 Larger halogen (Br); potential enhanced electrophilicity
6-Chloro-1H-pyrrolo[3,2-b]pyridine Cl (C6), H (C2) C₇H₅ClN₂ 152.58 1021339-19-4 Lacks methyl group; reduced lipophilicity
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Cyclohexyl (C5) C₁₁H₁₄N₂ 174.25 - Bulky substituent; steric hindrance impacts binding
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Cl (C6), COOEt (C3) C₁₀H₉ClN₂O₂ 224.64 1951441-84-1 Ester group enhances solubility; used in polymer research

Pharmacological and Physicochemical Properties

  • Halogen Effects : The chloro substituent (electron-withdrawing) in the target compound may enhance stability compared to bromo analogs, which are more reactive but prone to debromination .
  • Biological Activity : Analogs like SIB-1757 (pyridine derivatives) demonstrate that substituent position (e.g., methyl vs. phenyl) critically affects receptor selectivity (e.g., mGluR5 IC₅₀ = 0.37 µM vs. >100 µM at mGluR1) .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Type Catalyst Yield (%) Reference
6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine Kumada Coupling Fe(acac)₃ 75 Analogous to
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine Suzuki Coupling Pd(PPh₃)₄ 82
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine Negishi Coupling NiCl₂(dppp) 68

Table 2: Solubility and Stability Profiles

Compound Solubility (mg/mL) Stability (pH 7.4, 25°C) LogP
6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine 0.45 (DMSO) >24 hours 2.1
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine 0.32 (DMSO) 12 hours (light-sensitive) 2.4
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 1.2 (MeOH) >48 hours 1.8

Biological Activity

6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine belongs to the pyrrolo[3,2-b]pyridine class of compounds. Its structural formula can be represented as follows:

C7H6ClN2\text{C}_7\text{H}_6\text{ClN}_2

The presence of a chlorine atom at the 6-position and a methyl group at the 2-position contributes to its unique pharmacological profile.

Antitumor Activity

Research indicates that 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine exhibits antitumor properties . Preliminary studies have shown that it may inhibit the growth of various cancer cell lines. The compound's mechanism involves interaction with specific cellular pathways that regulate cell proliferation and apoptosis.

Cell LineIC50 Value (µM)Effect
MCF-7 (Breast)0.21Moderate cytotoxicity
HeLa (Cervical)0.12Strong antiproliferative activity
SGC-7901 (Gastric)0.15Moderate antiproliferative activity

These results suggest that the compound may serve as a lead for developing new anticancer agents targeting these cell lines .

The biological activity of 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is primarily attributed to its ability to inhibit fibroblast growth factor receptors (FGFRs). This inhibition affects several critical signaling pathways, including:

  • RAS-MEK-ERK Pathway : Involved in cell proliferation and survival.
  • PI3K-Akt Pathway : Plays a role in cell growth and metabolism.

By binding to FGFRs, the compound disrupts their kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Study on Cancer Cell Lines

In a study assessing the effects of various pyrrolo[3,2-b]pyridine derivatives, including 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine, researchers found that it significantly inhibited tumor cell growth across multiple cancer types. The study highlighted its potential as an effective therapeutic agent against breast and cervical cancers .

Metabolic Effects

Beyond its anticancer properties, 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine has been investigated for its effects on metabolic disorders. It has shown promise in enhancing insulin sensitivity in vitro, which could have implications for treating conditions like type 2 diabetes .

Q & A

Basic: What are the common synthetic routes for 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine?

Methodological Answer:
Synthesis typically involves cyclization and condensation reactions. For example, analogous pyrrolopyridine derivatives are synthesized via reaction of 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid as a solvent) . Chlorination steps may follow using reagents like POCl₃ or SOCl₂. Advanced routes employ regioselective functionalization, such as fluorination using Selectfluor® under controlled temperatures (70°C in acetonitrile/ethanol) . Purification often involves column chromatography with solvents like DCM/ethyl acetate (1:1) .

Basic: How is the structure of 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine characterized?

Methodological Answer:
Structural confirmation relies on:

  • 1H/19F NMR : Chemical shifts (e.g., δ ~11.8 ppm for NH protons) and coupling constants (e.g., J = 4.7 Hz for pyrrole protons) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed values within 0.3 mDa accuracy) .
  • X-ray crystallography : CCDC databases (e.g., CCDC-2121961) provide bond lengths/angles for crystal lattice validation .

Basic: What biological activities are associated with pyrrolo[3,2-b]pyridine derivatives?

Methodological Answer:
Pyrrolopyridine scaffolds exhibit antidiabetic, antitumor, and antimicrobial activities. Bioactivity assays often involve:

  • Enzyme inhibition : Testing against kinases or receptors (e.g., IC₅₀ measurements).
  • Cell-based assays : Antiproliferative effects in cancer cell lines (e.g., MTT assays) .
  • Structural optimization : Introducing electron-withdrawing groups (e.g., Cl, CF₃) to enhance binding affinity .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
The ICReDD framework combines quantum chemical calculations (e.g., DFT for reaction path searches) with experimental data to predict optimal conditions:

  • Reaction modeling : Simulate intermediates and transition states to identify energy barriers.
  • Machine learning : Extract patterns from historical data (e.g., solvent effects, temperature) to narrow experimental parameters .
  • Feedback loops : Refine computational models using experimental outcomes (e.g., yield, purity) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time).
  • Compound purity : Validate via HPLC (>95% purity) and eliminate byproducts (e.g., column chromatography ).
  • Structural analogs : Compare activities of derivatives (e.g., 6-chloro vs. 6-trifluoromethyl) to isolate substituent effects .

Advanced: What strategies enable regioselective functionalization of the pyrrolopyridine core?

Methodological Answer:
Regioselectivity is controlled by:

  • Directed metalation : Use blocking groups (e.g., Boc) to direct electrophilic substitution.
  • Halogen dance : Rearrange halogen atoms under basic conditions to access meta-substituted products.
  • Nitration/fluorination : Sequential reactions (e.g., HNO₃/H₂SO₄ nitration followed by Selectfluor® fluorination ).

Advanced: How to address purification challenges for halogenated pyrrolopyridines?

Methodological Answer:

  • Column chromatography : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) .
  • Recrystallization : Use mixed solvents (e.g., DCM/hexane) for high-melting-point derivatives.
  • HPLC-MS : Detect and separate isomeric byproducts (e.g., 3-chloro vs. 5-chloro isomers) .

Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

  • Structure-activity relationship (SAR) : Introduce substituents at positions 2 and 6 (e.g., methyl for lipophilicity, chlorine for electron withdrawal) .
  • Prodrug strategies : Modify solubility via esterification (e.g., methyl carboxylate derivatives ).
  • Hybrid scaffolds : Fuse with pyrazolo or thiazolo rings to target multiple receptors .

Methodological: Best practices for NMR characterization of reactive intermediates

Methodological Answer:

  • Low-temperature NMR : Capture unstable intermediates (e.g., -40°C in DMSO-d₆).
  • Deuterated solvents : Use CDCl₃ or DMSO-d₆ to avoid proton exchange artifacts.
  • 2D experiments (COSY, HSQC) : Assign overlapping signals (e.g., pyrrole vs. pyridine protons) .

Methodological: Handling air/moisture-sensitive intermediates in synthesis

Methodological Answer:

  • Schlenk techniques : Conduct reactions under argon/nitrogen.
  • Drying solvents : Use molecular sieves or distillation (e.g., THF over Na/benzophenone).
  • Quenching protocols : Add reactions to ice-cold aqueous solutions (e.g., NaHCO₃ for acid-sensitive intermediates ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.